1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one
Description
The compound 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one is an imidazole derivative featuring a butan-2-yl amino substituent at position 2 and an acetyl (ethanone) group at position 5 of the imidazole ring. Its molecular formula is C₉H₁₅N₃O (molecular weight: 181.24 g/mol).
Properties
CAS No. |
88723-22-2 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(butan-2-ylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H15N3O/c1-4-6(2)11-9-10-5-8(12-9)7(3)13/h5-6H,4H2,1-3H3,(H2,10,11,12) |
InChI Key |
YTYQSQUCOPDUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of sec-butylamine with an appropriate imidazole derivative. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related imidazole derivatives, highlighting substituent variations and their implications:
Key Comparative Insights
Substituent Position and Electronic Effects: The target compound’s acetyl group at position 5 contrasts with analogs like 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone (acetyl at position 4). Positional differences alter electron distribution, affecting reactivity and binding interactions . The butan-2-yl amino group provides moderate lipophilicity compared to shorter chains (e.g., methyl in ) or hydrophilic groups (e.g., hydroxyl in ).
Functional Group Impact: Nitro groups (e.g., ) introduce electron-withdrawing effects, increasing susceptibility to nucleophilic attack. In contrast, the amino group in the target compound may participate in H-bonding or serve as a site for derivatization.
Biological Relevance :
- While direct biological data for the target compound are unavailable, analogs like 2-(1H-benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one () suggest that aromatic substituents may enhance binding to biological targets (e.g., enzymes or receptors).
Biological Activity
The compound 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one , also known as 2-amino-1-(1H-imidazol-5-yl)ethanone , is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.16 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. For instance, a study evaluated the antibacterial and antifungal activities of various imidazole compounds. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
Antiviral Activity
The antiviral potential of imidazole derivatives has also been explored extensively. A study focused on the synthesis and evaluation of imidazolones as non-nucleoside inhibitors of HIV reverse transcriptase demonstrated that these compounds could effectively inhibit the enzyme's activity in vitro . Although specific data on this compound was not provided, its structural similarities suggest potential efficacy against viral targets.
The biological activity of imidazole derivatives often involves multiple mechanisms:
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Interaction with Cellular Targets : The imidazole ring can interact with various biological macromolecules, altering their function and leading to antimicrobial or antiviral effects.
- Modulation of Signaling Pathways : Some studies suggest that imidazole derivatives can influence signaling pathways associated with inflammation and immune responses.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several imidazole derivatives were tested for their antimicrobial efficacy against clinical isolates of bacteria. The compound demonstrated significant inhibition zones in disc diffusion assays, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of imidazole derivatives to various biological targets, including enzymes involved in metabolic pathways. These studies revealed favorable interactions between the compound and target proteins, supporting its potential utility in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
